Cas no 5769-13-1 (trans-4-phenylcyclohexan-1-ol)

trans-4-phenylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol,4-phenyl-, trans-
- trans-4-Phenylcyclohexanol
- trans-4-phenylcyclohexan-1-ol
- 4-phenyl cyclohexanol
- 4-Phenyl-1-cyclohexanol
- 4-phenylcyclohexan-1-ol
- 4-phenyl-cyclohexanol
- 4-PHENYLCYCLOHEXANOL ---WHITE CRYSTALS---
- 4-Phenylcyclohexanol,c&
- 4-trans-phenylcyclohexanol
- amp
- Cyclohexanol, 4-phenyl-
- TIMTEC-BB SBB008579
- SCHEMBL6583115
- 4alpha-Phenylcyclohexan-1alpha-ol
- SY223907
- EINECS 226-613-5
- 5437-46-7
- D80500
- 4-Phenylcyclohexanol
- LS-14097
- (trans)-4-Phenylcyclohexanol
- (1r,4r)-4-Phenylcyclohexanol
- NSC16118
- SCHEMBL557667
- CS-0187050
- Cyclohexanol,4-phenyl-,trans-
- YVVUSIMLVPJXMY-TXEJJXNPSA-N
- cis-4-Phenylcyclohexan-1-ol
- NS00043147
- Z335244834
- AKOS000249637
- CS-0375250
- FT-0619405
- CCG-356380
- AKOS006331415
- SCHEMBL22336810
- 4-phenyl-cyclohexan-1-ol
- DTXSID90969470
- F70178
- 7335-12-8
- 4
- EINECS 230-841-0
- doi:10.14272/YVVUSIMLVPJXMY-HAQNSBGRSA-N
- (1R,4R)-4-PHENYLCYCLOHEXAN-1-OL
- cis-4-phenylcyclohexanol
- MFCD09259965
- NSC 17139
- 10.14272/YVVUSIMLVPJXMY-TXEJJXNPSA-N
- EN300-6222305
- A-Phenylcyclohexan-1
- NSC17139
- AI3-12031
- EINECS 227-295-0
- 4-Phenylcyclohexanol,c&t
- SCHEMBL2778652
- NSC-16118
- NSC-17139
- SY223908
- 10.14272/YVVUSIMLVPJXMY-HAQNSBGRSA-N
- trans-4-phenyl-cyclohexanol
- A931455
- MFCD31692136
- doi:10.14272/YVVUSIMLVPJXMY-TXEJJXNPSA-N
- EN300-116250
- YVVUSIMLVPJXMY-HAQNSBGRSA-N
- NSC 16118
- EN300-213721
- A-ol
- DTXSID201311111
- CS-0162549
- 5769-13-1
- NS00082680
- NS00080573
- MFCD00013757
- (1s,4s)-4-phenylcyclohexan-1-ol
- DA-05038
- STK034055
-
- MDL: MFCD09259965
- Inchi: InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
- InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
- SMILES: C1CC(CCC1C2=CC=CC=C2)O
Computed Properties
- Exact Mass: 176.12018
- Monoisotopic Mass: 176.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.051g/cm3
- Boiling Point: 295.8ºC at 760mmHg
- Flash Point: 113.3ºC
- Refractive Index: 1.554
- PSA: 20.23
- LogP: 2.70510
trans-4-phenylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213721-0.25g |
rac-(1r,4r)-4-phenylcyclohexan-1-ol |
5769-13-1 | 95.0% | 0.25g |
$24.0 | 2025-02-20 | |
Enamine | EN300-213721-10.0g |
rac-(1r,4r)-4-phenylcyclohexan-1-ol |
5769-13-1 | 95.0% | 10.0g |
$200.0 | 2025-02-20 | |
TRC | P319865-250mg |
trans-4-Phenylcyclohexanol |
5769-13-1 | 250mg |
$465.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y0996718-1g |
trans-4-phenylcyclohexanol |
5769-13-1 | 95% | 1g |
$420 | 2024-08-02 | |
TRC | P319865-1000mg |
trans-4-Phenylcyclohexanol |
5769-13-1 | 1g |
$1367.00 | 2023-05-17 | ||
Enamine | EN300-213721-5g |
(1r,4r)-4-phenylcyclohexan-1-ol, trans |
5769-13-1 | 95% | 5g |
$5421.0 | 2023-09-16 | |
eNovation Chemicals LLC | Y0996718-25g |
trans-4-phenylcyclohexanol |
5769-13-1 | 95% | 25g |
$800 | 2025-02-26 | |
A2B Chem LLC | AG74112-5g |
Trans-4-phenylcyclohexanol |
5769-13-1 | 98% | 5g |
$190.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445920-25g |
(1r,4r)-4-Phenylcyclohexanol |
5769-13-1 | 98% | 25g |
¥6835.00 | 2024-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0333-1g |
trans-4-phenylcyclohexan-1-ol |
5769-13-1 | 95% | 1g |
¥1023.0 | 2024-04-18 |
trans-4-phenylcyclohexan-1-ol Related Literature
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on trans-4-phenylcyclohexan-1-ol
Comprehensive Guide to trans-4-Phenylcyclohexan-1-ol (CAS No. 5769-13-1): Properties, Applications, and Industry Insights
trans-4-Phenylcyclohexan-1-ol (CAS No. 5769-13-1) is a versatile organic compound widely used in pharmaceuticals, fragrances, and specialty chemicals. Its unique stereochemistry and cyclohexanol backbone make it a valuable intermediate in synthetic chemistry. This article explores its molecular structure, industrial applications, and emerging trends, addressing common queries like "How is trans-4-phenylcyclohexan-1-ol synthesized?" and "What are the alternatives to trans-4-phenylcyclohexan-1-ol?".
The compound's phenyl-substituted cyclohexanol structure contributes to its stability and reactivity, making it ideal for chiral synthesis and asymmetric catalysis. Recent studies highlight its role in green chemistry initiatives, aligning with the growing demand for sustainable solvents and biodegradable intermediates. Researchers frequently search for "trans-4-phenylcyclohexan-1-ol solubility" and "NMR spectra of 5769-13-1", reflecting its analytical importance.
In the fragrance industry, trans-4-phenylcyclohexan-1-ol is prized for its woody-amber notes, often compared to sandalwood derivatives. Its low toxicity profile (non-GHS classified) has spurred interest in cosmetic formulations, particularly in long-lasting perfumes. Formulators commonly inquire about "trans-4-phenylcyclohexan-1-ol in EU REACH" and "IFRA compliance", underscoring regulatory considerations.
The pharmaceutical sector utilizes this compound as a building block for drug discovery, especially in CNS-active molecules. Its conformational rigidity aids in designing GPCR-targeting ligands. Patent analyses reveal increasing applications in neurodegenerative disease research, with search trends showing spikes for "trans-4-phenylcyclohexan-1-ol dopamine receptors" and "5769-13-1 pharmacokinetics".
From a technical perspective, CAS 5769-13-1 exhibits excellent thermal stability (decomposition >200°C) and moderate lipophilicity (logP ~2.1), making it suitable for high-temperature reactions. Laboratory guides often detail "purification methods for trans-4-phenylcyclohexan-1-ol" and "recrystallization solvents", reflecting practical handling needs. The compound's crystalline form (typically white powder) facilitates X-ray diffraction studies for molecular modeling applications.
Emerging applications include liquid crystal precursors and organic electronic materials, where its planar phenyl group enables π-stacking interactions. Material scientists frequently investigate "trans-4-phenylcyclohexan-1-ol dielectric properties" and "charge transport behavior". Recent advancements in flow chemistry have improved its large-scale production efficiency by 40% compared to batch processes.
Quality control protocols for trans-4-phenylcyclohexan-1-ol emphasize HPLC purity analysis (typically >98%) and residual solvent monitoring. Industry benchmarks require trans-isomer content exceeding 99% for premium-grade material, addressing frequent purchaser queries about "5769-13-1 technical vs. premium grade". Storage recommendations highlight argon atmosphere protection to prevent oxidative degradation.
Environmental studies confirm moderate biodegradability (OECD 301B) and low bioaccumulation potential (BCF <100), positioning it favorably against traditional aromatic alcohols. Regulatory databases show increasing searches for "trans-4-phenylcyclohexan-1-ol ecotoxicity" and "waste treatment methods", reflecting ESG compliance priorities. The compound's vapor pressure (0.01 mmHg at 25°C) suggests minimal volatile organic compound (VOC) concerns.
Future research directions focus on enzymatic resolution of stereoisomers and catalytic hydrogenation optimization. Academic literature reveals growing interest in "biocatalytic production of 5769-13-1" and "continuous flow enantiopure synthesis". These developments align with the circular economy paradigm, reducing reliance on petroleum-derived precursors.
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